molecular formula C17H30N2O4 B5641048 9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5641048
M. Wt: 326.4 g/mol
InChI Key: WCPNZKTUNLUUPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves strategic reactions utilizing starting materials such as barbituric acid or thiobarbituric acid, combined with other organic compounds under specific conditions, such as aqueous ethanol under reflux without catalysts, to achieve the desired spirocyclic frameworks (Ahmed et al., 2012). Another approach involves Michael addition reactions, showcasing the diversity in synthetic methodologies for these compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, which is a unique feature contributing to their complex chemical behavior and potential biological activity. The structural confirmation of these compounds is typically achieved through advanced spectroscopic techniques, including NMR, mass spectrometry, and sometimes X-ray crystallography (Parameswarappa & Pigge, 2011).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives can be influenced by substitutions on the spirocyclic ring, with different substituents affecting the compound's activity and reactivity. For example, various substitutions on the spirolactam ring can modulate the antihypertensive properties of these compounds (Clark et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of diazaspiro[5.5]undecane derivatives are crucial for their application in different scientific fields. These properties are often determined by the nature of substituents and the overall molecular structure of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, define the utility of diazaspiro[5.5]undecane derivatives in synthetic chemistry and potential pharmaceutical applications. Their ability to form complexes with metals, as well as to engage in a wide range of organic transformations, highlights their versatility (Cordes et al., 2013).

properties

IUPAC Name

9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-4-14(23-3)16(21)18-9-7-17(8-10-18)6-5-15(20)19(13-17)11-12-22-2/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNZKTUNLUUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CCC(=O)N(C2)CCOC)CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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